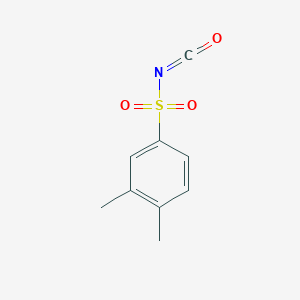

Isocyanate de 3,4-diméthylbenzènesulfonyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dimethylbenzene-1-sulfonyl isocyanate: is an organic compound that belongs to the class of sulfonyl isocyanates. It is characterized by the presence of a sulfonyl group (-SO2-) and an isocyanate group (-NCO) attached to a benzene ring substituted with two methyl groups at the 3 and 4 positions. This compound is used in various chemical reactions and has applications in organic synthesis.

Applications De Recherche Scientifique

3,4-Dimethylbenzene-1-sulfonyl isocyanate has several applications in scientific research, including:

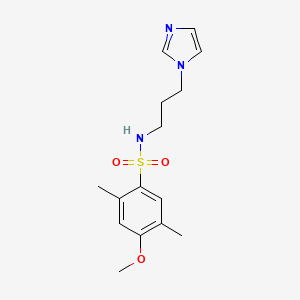

Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents.

Material Science: Employed in the synthesis of polymers and advanced materials.

Biological Research: Used in the modification of biomolecules and the study of enzyme mechanisms.

Mécanisme D'action

Target of Action

The primary targets of 3,4-Dimethylbenzenesulfonyl isocyanate are nucleophilic compounds, including amines, alcohols, and even water . These compounds are targeted due to the electrophilic nature of isocyanates, which allows them to react readily with nucleophiles .

Mode of Action

3,4-Dimethylbenzenesulfonyl isocyanate interacts with its targets through a process known as nucleophilic addition . In this process, the isocyanate group (N=C=O) of the compound reacts with a nucleophile, forming a covalent bond . This reaction can lead to the formation of various products, depending on the specific nucleophile involved .

Biochemical Pathways

The interaction of 3,4-Dimethylbenzenesulfonyl isocyanate with nucleophiles can affect various biochemical pathways. For instance, when reacting with amines, ureas are formed . When the compound reacts with water, carbon dioxide is produced . These reactions can have downstream effects on various biochemical processes, potentially influencing cellular functions and physiological responses .

Pharmacokinetics

Given the reactivity of isocyanates, it can be inferred that the compound may be rapidly metabolized in the body, potentially leading to a variety of metabolites

Result of Action

The molecular and cellular effects of 3,4-Dimethylbenzenesulfonyl isocyanate’s action depend on the specific nucleophile it reacts with. For example, the reaction with amines leads to the formation of ureas , which can have various biological effects. Similarly, the reaction with water results in the production of carbon dioxide , which can influence cellular pH and other physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4-Dimethylbenzenesulfonyl isocyanate. For instance, the presence of various nucleophiles in the environment can affect the compound’s reactivity and the products formed . Additionally, factors such as temperature and pH can influence the rate and extent of the compound’s reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethylbenzene-1-sulfonyl isocyanate typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with a suitable isocyanate source. One common method is the reaction of 3,4-dimethylbenzenesulfonyl chloride with sodium azide, followed by the Curtius rearrangement to form the isocyanate. The reaction conditions usually involve the use of an inert solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of 3,4-dimethylbenzene-1-sulfonyl isocyanate may involve the use of phosgene-free methods to avoid the toxicity associated with phosgene. Alternative methods include the use of carbonyl diimidazole or triphosgene as safer substitutes for phosgene in the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dimethylbenzene-1-sulfonyl isocyanate undergoes various chemical reactions, including:

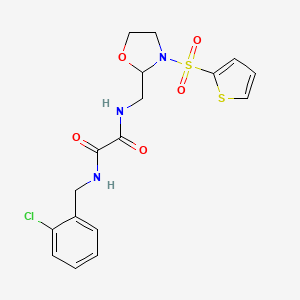

Nucleophilic Substitution: Reacts with nucleophiles such as amines to form sulfonyl ureas.

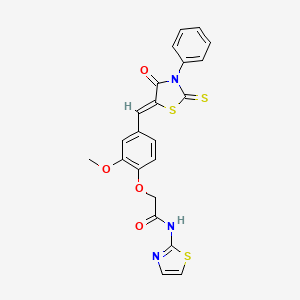

Addition Reactions: Reacts with alcohols to form carbamates.

Cyclization Reactions: Can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Amines: Reacts with primary or secondary amines under mild conditions to form sulfonyl ureas.

Alcohols: Reacts with alcohols in the presence of a base to form carbamates.

Cyclization Agents: Can be used with various cyclization agents to form heterocyclic compounds.

Major Products:

Sulfonyl Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Heterocyclic Compounds: Formed from cyclization reactions.

Comparaison Avec Des Composés Similaires

Toluene-2,4-diisocyanate: An aromatic isocyanate used in the production of polyurethanes.

Phenyl isocyanate: A simpler aromatic isocyanate used in organic synthesis.

Methanesulfonyl isocyanate: A sulfonyl isocyanate with a simpler structure.

Uniqueness: 3,4-Dimethylbenzene-1-sulfonyl isocyanate is unique due to the presence of both methyl groups and the sulfonyl isocyanate functionality on the benzene ring. This combination of substituents imparts specific reactivity and properties that are distinct from other isocyanates. The methyl groups can influence the electronic properties of the benzene ring, affecting the reactivity of the isocyanate group.

Propriétés

IUPAC Name |

3,4-dimethyl-N-(oxomethylidene)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-7-3-4-9(5-8(7)2)14(12,13)10-6-11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXVMOMJBMYCPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N=C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,5-dioxopyrrolidin-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2553805.png)

![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride](/img/structure/B2553807.png)

![N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2553816.png)

![2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2553820.png)

![3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2553822.png)

![1-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine](/img/structure/B2553826.png)

![1,3-dimethyl-2,4-dioxo-7-propyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553827.png)